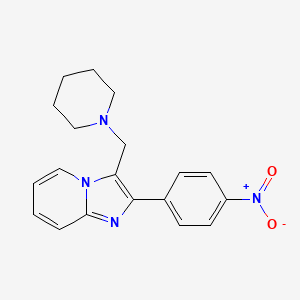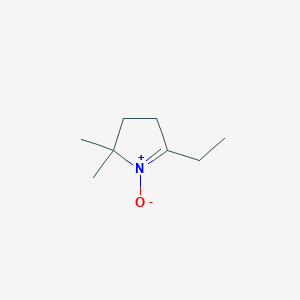![molecular formula C8H14O2 B14745784 1,3-Dioxaspiro[4.5]decane CAS No. 176-97-6](/img/structure/B14745784.png)
1,3-Dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing two oxygen atoms. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry. The unique spiro configuration imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxaspiro[4.5]decane can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves refluxing the mixture in benzene, followed by extraction and purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically involves the reduction of any present carbonyl groups.
Substitution: Commonly occurs at the spiro carbon or adjacent positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or organometallic reagents.
Major Products: The major products depend on the specific reaction but can include various functionalized spiroacetals, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,3-Dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: Studied for its role in biological systems, particularly in the context of natural product biosynthesis.
Medicine: Investigated for potential therapeutic properties, including antibiotic and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties .
Mechanism of Action
The mechanism of action of 1,3-Dioxaspiro[4.5]decane involves its interaction with various molecular targets. The spiroacetal structure allows it to engage in specific binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the context of its application, such as its role in natural product biosynthesis or its therapeutic effects .
Comparison with Similar Compounds
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- 1,7-Dioxaspiro[5.5]undecane
Comparison: 1,3-Dioxaspiro[4.5]decane is unique due to its specific spiro configuration and the presence of two oxygen atoms in a five-membered ring. This structure imparts distinct reactivity and stability compared to other spiroacetals. For instance, 1,6-Dioxaspiro[4.5]decane has a different ring size and oxygen positioning, leading to variations in chemical behavior and applications .
Properties
CAS No. |
176-97-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H14O2/c1-2-4-8(5-3-1)6-9-7-10-8/h1-7H2 |
InChI Key |
UWJAPGMJUSEVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
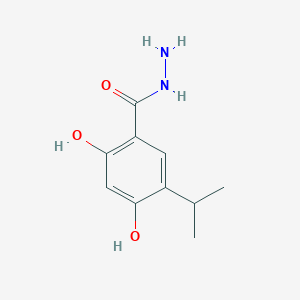
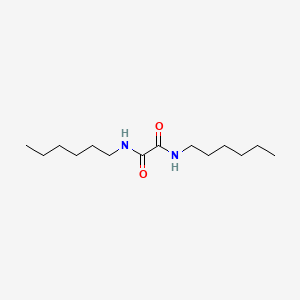
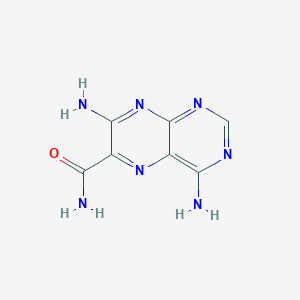
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)




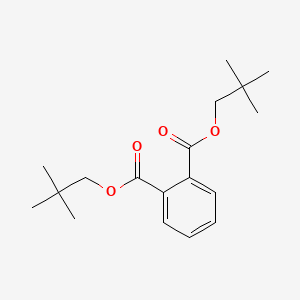
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
